molecular formula C12H6N2 B3047216 Naphthalene-1,5-dicarbonitrile CAS No. 13554-71-7

Naphthalene-1,5-dicarbonitrile

Cat. No.: B3047216
CAS No.: 13554-71-7
M. Wt: 178.19 g/mol
InChI Key: WNDSQRGJJHSKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1,5-dicarbonitrile is an organic compound with the molecular formula C₁₂H₆N₂ It is a derivative of naphthalene, characterized by the presence of two cyano groups at the 1 and 5 positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,5-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of naphthalene-1,5-diamine with isoamyl nitrite in acetic acid and ethanol, followed by a Sandmeyer reaction with concentrated hydrochloric acid catalyzed by copper turnings . Another method includes the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form naphthalene-1,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Naphthalene-1,5-dicarboxylic acid.

    Reduction: Naphthalene-1,5-diamine or other reduced derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene-1,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,5-dicarbonitrile largely depends on its chemical reactivity. The cyano groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. In materials science, its ability to form luminescent structures is of particular interest .

Comparison with Similar Compounds

Uniqueness: Naphthalene-1,5-dicarbonitrile is unique due to the specific positioning of its cyano groups, which influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of certain materials and compounds that require this specific structural configuration.

Properties

IUPAC Name

naphthalene-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDSQRGJJHSKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466462
Record name 1,5-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13554-71-7
Record name 1,5-dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,5-Diiodonaphthalene (8.4 g) was reacted with a mixture of 4.2 g CuCN and 40 ml DMF under reflux conditions overnight. The mixture was cooled and poured into 120 ml aqueous solution containing 12.6 g NaCN. The mixture was stirred for four hours and the filtered product was repeatedly washed with copious amounts of water and dried. The isolated crude product (3.6 g, 92% yield, m.pt., 258–260° C.) was recrystallized from toluene to yield 3.2 g of the product (81% yield, m.pt., 260–262° C.).
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalene-1,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
Naphthalene-1,5-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
Naphthalene-1,5-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
Naphthalene-1,5-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Naphthalene-1,5-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
Naphthalene-1,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.